molecular formula C14H19B B3315551 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene CAS No. 951893-58-6

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene

Cat. No.: B3315551
CAS No.: 951893-58-6
M. Wt: 267.2 g/mol
InChI Key: HYZHYGXFWMJJCY-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a pentamethylphenyl group attached to a propene backbone

Scientific Research Applications

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on the specific reaction this compound is involved in. In a substitution reaction, for example, a nucleophile would attack the carbon bonded to the bromine, leading to the replacement of the bromine .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or in contact with skin .

Future Directions

The utility of such a compound would depend on its reactivity and the specific needs of the chemical synthesis it is being used in. It could potentially be used in the synthesis of pharmaceuticals, polymers, or other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene typically involves the bromination of 3-(2,3,4,5,6-pentamethylphenyl)-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Addition Reactions: Often performed in non-polar solvents like dichloromethane or chloroform, with reagents such as bromine or hydrogen chloride.

    Oxidation Reactions: Commonly use oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate under mild conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(2,3,4,5,6-pentamethylphenyl)-1-propanol or 3-(2,3,4,5,6-pentamethylphenyl)-1-propylamine.

    Addition Reactions: Products include 2,3-dibromo-3-(2,3,4,5,6-pentamethylphenyl)propane or 3-(2,3,4,5,6-pentamethylphenyl)-1-chloropropane.

    Oxidation Reactions: Products include 2,3-epoxy-3-(2,3,4,5,6-pentamethylphenyl)propane.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-butene
  • 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-pentene
  • 2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-hexene

Uniqueness

2-Bromo-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is unique due to its specific structural features, including the pentamethylphenyl group and the bromine atom attached to the propene backbone

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,3,4,5,6-pentamethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-8(15)7-14-12(5)10(3)9(2)11(4)13(14)6/h1,7H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHYGXFWMJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC(=C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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